Varv Peptide E Exhibits a Distinct Anti-HIV Potency Profile Compared to Kalata B1 and Circulin A
In a standardized XTT-based anti-HIV assay using human T-lymphoblast CEM-SS cells, varv peptide E inhibits the cytopathic effects of HIV-1 with an EC50 of 350 nM. This places its potency between the highly active circulin A (EC50 40-260 nM) and the less potent kalata B1 (EC50 140 nM), providing researchers with a tool that offers a specific, intermediate level of HIV inhibition without the extreme potency or potential for enhanced cytotoxicity associated with some other cyclotides in this assay.
| Evidence Dimension | HIV-1 cytopathic effect inhibition (EC50) |
|---|---|
| Target Compound Data | EC50 = 350 nM |
| Comparator Or Baseline | Kalata B1: EC50 = 140 nM; Circulin A: EC50 = 40-260 nM |
| Quantified Difference | Varv peptide E is 2.5-fold less potent than kalata B1 but falls within the broader activity range of circulin A. |
| Conditions | XTT-based assay; HIV-1 infection in cultured human T-lymphoblast (CEM-SS) cells |
Why This Matters
For screening cascades where reducing potency against HIV is a desired property (e.g., to limit cytotoxicity), varv peptide E offers a demonstrably differentiated starting point from the more potent kalata B1.
- [1] Ireland, D. C., Wang, C. K., Wilson, J. A., Gustafson, K. R., & Craik, D. J. (2008). Cyclotides as natural anti-HIV agents. Biopolymers, 90(1), 51–60. View Source
- [2] Data retrieved from the DRAVP database. Varv peptide E entry, accessed 2026-05-12. Kalata B1 entry, accessed 2026-05-12. View Source
